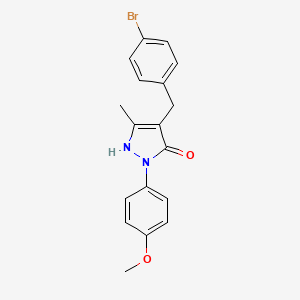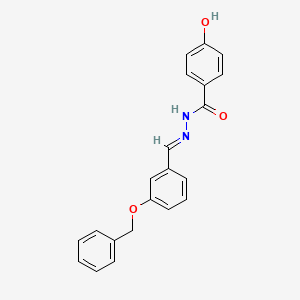![molecular formula C17H16N6O3 B11192742 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11192742.png)
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a triazole ring, a pyrido-naphthyridine core, and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting appropriate hydrazine derivatives with acylating agents under controlled conditions.
Construction of the Pyrido-Naphthyridine Core: This step involves the cyclization of suitable precursors, often through condensation reactions.
Attachment of the Hydroxyethyl Side Chain: The hydroxyethyl group is introduced via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the pyrido-naphthyridine core, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-oxoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione.
Scientific Research Applications
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The triazole ring and pyrido-naphthyridine core can interact with enzymes, receptors, or nucleic acids, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-4H-1,2,4-triazole
- 2-hydroxyethylpyridine
- Pyrido[4,3-b][1,6]naphthyridine derivatives
Uniqueness
What sets 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione apart is its combination of structural elements, which confer unique electronic and steric properties. This makes it particularly versatile for various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C17H16N6O3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C17H16N6O3/c1-10-19-20-11(2)23(10)22-6-4-15-13(17(22)26)9-12-14(18-15)3-5-21(7-8-24)16(12)25/h3-6,9,24H,7-8H2,1-2H3 |
InChI Key |
UHNBGBGGESEZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11192676.png)
![3-(2-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B11192691.png)
![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B11192697.png)
![ethyl 4-({[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11192698.png)
![3-(3-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B11192703.png)
![3-(3-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B11192704.png)
![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11192706.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11192711.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11192719.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11192727.png)
![2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11192731.png)
![N,N-dimethyl-3-(9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)propan-1-amine](/img/structure/B11192736.png)
